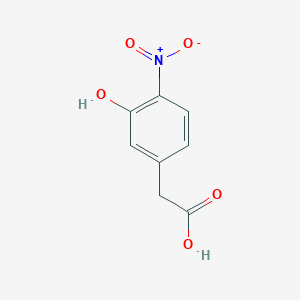

2-(3-Hydroxy-4-nitrophenyl)acetic acid

Description

Contextualization within Nitroaromatic Compounds in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a cornerstone of modern chemical and pharmaceutical sciences. scielo.brresearchgate.net The nitro group is strongly electron-withdrawing, which significantly influences the compound's polarity, lipophilicity, redox potential, and receptor-binding affinity. scielo.br This class of compounds has found diverse industrial and pharmaceutical applications, serving as precursors for dyes, explosives, pesticides, and a wide array of therapeutic agents. scielo.brresearchgate.net

In medicinal chemistry, the nitro group is often considered a "structural alert" due to potential toxicity issues, including mutagenicity, which can arise from its metabolic reduction. mdpi.comacs.org However, this same bioreductive activation is frequently harnessed for therapeutic benefit. mdpi.com Many nitro-drugs function as prodrugs, which are activated under specific physiological conditions, such as the hypoxic (low oxygen) environment of solid tumors or within certain microorganisms, to exert their effects. mdpi.comacs.org This dual nature—as both a potential toxicophore and a key functional group for targeted drug action—makes the study of nitroaromatic compounds a rich and complex field. 2-(3-Hydroxy-4-nitrophenyl)acetic acid fits within this context as a multifunctional molecule whose properties are under investigation for various applications. mdpi.com

Significance as a Scaffold in Synthetic Organic Chemistry

The molecular architecture of 2-(3-hydroxy-4-nitrophenyl)acetic acid makes it a versatile scaffold in synthetic organic chemistry. It possesses three key functional groups that can be selectively modified: the carboxylic acid, the phenolic hydroxyl group, and the aromatic nitro group.

One common synthetic route to this compound involves the controlled nitration of 3-hydroxyphenylacetic acid. Once formed, the compound serves as a valuable intermediate for more complex molecules. Key transformations include:

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2) using various reagents, such as hydrogen gas with a palladium catalyst. This transformation yields 2-(4-amino-3-hydroxyphenyl)acetic acid, a precursor for synthesizing heterocyclic compounds, polymers, and other biologically active molecules. The selective reduction of nitro groups in the presence of other sensitive functionalities is an area of active research. acs.orgnih.gov

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions like esterification and amidation, allowing it to be linked to other molecules or protecting groups. cymitquimica.com For instance, the related 2-nitrophenylacetic acid is used to protect alcohols during multi-step syntheses. wikipedia.org

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be oxidized to form quinone structures or participate in etherification reactions.

This multifunctionality allows chemists to use 2-(3-hydroxy-4-nitrophenyl)acetic acid as a building block for creating diverse molecular libraries aimed at discovering new drugs and materials. Recent research has demonstrated the incorporation of nitrophenyl moieties into complex tetrahydroisoquinolines to target enzymes involved in cancer, such as HSP90 and RET. nih.gov

Physicochemical Properties of 2-(3-Hydroxy-4-nitrophenyl)acetic Acid

| Property | Value | Source |

| CAS Number | 152148-79-3 | |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.15 g/mol | cymitquimica.com |

| Appearance | Solid / Powder | sigmaaldrich.com |

| pKa (Strongest Acidic) | 3.02 (Predicted) | drugbank.com |

| Polar Surface Area | 100.67 Ų (Predicted) | drugbank.com |

Role in Mechanistic Biological and Biochemical Investigations

Beyond its synthetic utility, 2-(3-hydroxy-4-nitrophenyl)acetic acid and its isomers are valuable tools for investigating biological and biochemical mechanisms. Its structure allows it to interact with biological systems in several informative ways.

A significant area of investigation involves the nitration of phenolic compounds in vivo. The formation of 4-hydroxy-3-nitrophenylacetic acid (an isomer of the title compound) from its precursor, 4-hydroxyphenylacetic acid, has been used as a direct marker for the production of peroxynitrite. ebi.ac.uk This reactive nitrogen species is formed in inflammatory responses, and its detection is crucial for understanding the pathology of various diseases. Such studies have shown that this nitration can occur in human saliva incubated under acidic conditions, suggesting it may happen in the stomach. ebi.ac.uk

Furthermore, the compound and its derivatives have been used in biochemical assays to probe enzyme function. Studies have shown that derivatives of phenylacetic acid can inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase, suggesting potential as an anti-inflammatory agent. In analytical chemistry, the compound's distinct spectral properties make it a useful standard for developing methods to detect and quantify nitrophenolic compounds in environmental samples like water and soil.

Reported Enzyme Inhibition by Phenylacetic Acid Derivatives

| Enzyme | Inhibition Type | IC50 (µM) |

| Cyclooxygenase-2 | Competitive | 25 |

| Lipoxygenase | Non-competitive | 40 |

| Aldose Reductase | Mixed | 30 |

| Data from a study on various phenylacetic acid derivatives, suggesting potential activity for this class of compounds. |

Overview of Current Research Trajectories

Current research involving 2-(3-hydroxy-4-nitrophenyl)acetic acid and related nitroaromatic structures is progressing along several key trajectories.

Development of Novel Therapeutics: A primary focus remains in medicinal chemistry, where the nitrophenyl scaffold is being incorporated into new molecules designed as anticancer, antiparasitic, and antibacterial agents. mdpi.comacs.org A recent study detailed the synthesis of novel tetrahydroisoquinolines bearing a nitrophenyl group that showed promising activity against cancer cell lines by targeting specific enzymes. nih.gov The concept of hypoxia-activated prodrugs, which leverages the bioreduction of a nitro group, continues to be a major driver of innovation in cancer therapy. acs.org

Mechanistic Studies of Bioreduction: Understanding the precise mechanisms by which nitro groups are activated in biological systems is critical for designing safer and more effective drugs. acs.org Very recent research has focused on developing and understanding new iron-based catalysts for the chemoselective reduction of nitro compounds at room temperature, a process that mimics biological activation and has significant industrial applications. nih.gov

Environmental and Biological Transformation: Research continues into the environmental fate and biological transformation of nitrophenolic compounds. A 2022 study investigated the microbial transformation of related acetamidophenols into nitrated derivatives, highlighting the complex pathways these compounds can undergo in the environment and their subsequent effects on gene expression in organisms like Arabidopsis thaliana. nih.gov

These research avenues underscore the continued relevance of 2-(3-hydroxy-4-nitrophenyl)acetic acid and its chemical relatives as both tools for fundamental discovery and building blocks for new technologies.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYXXSPSICUYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 3 Hydroxy 4 Nitrophenyl Acetic Acid

Established Synthetic Routes to the Core Phenylacetic Acid Framework

The synthesis of 2-(3-Hydroxy-4-nitrophenyl)acetic acid primarily involves two strategic approaches: the direct nitration of a pre-existing phenylacetic acid derivative or the construction of the acetic acid side chain from a nitrile precursor.

Nitration Strategies for Phenylacetic Acid Derivatives

A principal method for synthesizing 2-(3-Hydroxy-4-nitrophenyl)acetic acid is the electrophilic nitration of 3-hydroxyphenylacetic acid. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl group (-OH) and the acetic acid side chain (-CH₂COOH) are ortho-, para-directing groups. In this case, nitration occurs at the position ortho to the hydroxyl group and meta to the acetic acid side chain.

The reaction is typically performed using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. To manage the exothermic nature of the reaction and to control the formation of potential by-products, the synthesis is generally carried out at low temperatures.

While the direct nitration of phenylacetic acid itself can produce a mixture of ortho and para isomers, the nitration of substituted phenylacetic acids is a common strategy. orgsyn.org For instance, studies on the related compound, para-hydroxyphenylacetic acid (PHPA), have shown it can be nitrated to form 3-nitro-4-hydroxyphenylacetic acid (NHPA) in vivo, demonstrating the reactivity of the ring towards nitration. nih.govresearchgate.netnih.gov

Table 1: Nitration Reaction Conditions

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 3-Hydroxyphenylacetic acid | Nitric acid, Sulfuric acid | Low temperatures | 2-(3-Hydroxy-4-nitrophenyl)acetic acid |

Hydrolysis of Nitrile Precursors

An alternative and widely used pathway to phenylacetic acids involves the hydrolysis of the corresponding benzyl (B1604629) cyanides (phenylacetonitriles). orgsyn.org For the target compound, this would involve the synthesis and subsequent hydrolysis of 2-(3-hydroxy-4-nitrophenyl)acetonitrile.

The synthesis of the nitrile precursor can be achieved through various means. A general method involves the nitration of a substituted benzyl cyanide. For example, p-nitrobenzyl cyanide can be prepared via the nitration of benzyl cyanide. google.com A multi-step synthesis for substituted phenylacetic acids involves nitration of a substituted benzene (B151609), followed by substitution with a cyanoacetate (B8463686) ester, and then hydrolysis. google.com

Once the nitrile precursor is obtained, it is hydrolyzed to the carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. journals.co.za A common laboratory method involves heating the nitrile with a strong acid, such as a mixture of concentrated sulfuric acid and water. orgsyn.org This process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to an intermediate amide which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Alkaline hydrolysis, using a strong base like sodium hydroxide (B78521) followed by acidification, is also an effective method. google.com Biocatalytic hydrolysis using nitrilase enzymes offers a greener alternative, providing high chemo- and regio-selectivity under mild conditions, which can be advantageous when other labile functional groups are present. journals.co.za

Table 2: General Conditions for Nitrile Hydrolysis

| Method | Reagents | General Conditions |

|---|---|---|

| Acid Hydrolysis | Concentrated H₂SO₄, H₂O | Heating under reflux |

| Base Hydrolysis | NaOH or KOH, followed by acid workup | Heating, then acidification |

Functional Group Interconversions and Derivatization Approaches

The functional groups of 2-(3-Hydroxy-4-nitrophenyl)acetic acid—hydroxyl, nitro, and carboxylic acid—offer multiple sites for further chemical modification and derivatization.

Strategies for Hydroxyl Group Manipulation

The reactivity of the phenolic hydroxyl group often necessitates protection during synthetic sequences to prevent unwanted side reactions. libretexts.org Protecting groups must be easy to install, stable under the desired reaction conditions, and readily removable. libretexts.org

Common strategies for protecting hydroxyl groups include:

Ether Formation : Converting the alcohol to an ether, such as a benzyl ether or a silyl (B83357) ether (e.g., trimethylsilyl, TMS), can effectively mask its reactivity. libretexts.org These can be removed under specific conditions like catalytic hydrogenation for benzyl ethers or mild acid for silyl ethers. libretexts.org

Ester Formation : The hydroxyl group can be acylated to form an ester, using reagents like acetyl chloride or benzoyl chloride. highfine.com These ester protecting groups are generally stable but can be cleaved by base-catalyzed hydrolysis. highfine.com The (2-nitrophenyl)acetyl (NPAc) group has been reported as a useful protecting group for hydroxyl functions, removable with zinc and ammonium chloride. nih.gov

Modifications of the Nitro Group

The aromatic nitro group is a versatile functional group, primarily serving as a precursor to an amino group. The reduction of the nitro group is a key transformation.

Methods for reducing an aromatic nitro group to an amine (-NH₂) include:

Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts such as palladium (Pd), platinum (Pt), or Raney Nickel (Ni) under a hydrogen atmosphere. masterorganicchemistry.com

Metal-Acid Systems : A variety of easily oxidized metals in the presence of acid can be used for this reduction. Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com An alternative involves using iron or zinc with a halogen-containing aliphatic carboxylic acid, such as trifluoroacetic acid. google.com

Other Reducing Agents : Sodium borohydride (B1222165) (NaBH₄), typically unable to reduce nitro groups on its own, can be effective in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

This reduction transforms the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, significantly altering the chemical properties of the aromatic ring. masterorganicchemistry.com The resulting product would be 2-(4-Amino-3-hydroxyphenyl)acetic acid.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group can undergo a range of transformations to produce various derivatives.

Key reactions include:

Amidation : Reaction with an amine, often activated by a coupling agent or via conversion of the carboxylic acid to a more reactive acyl chloride, yields an amide. cymitquimica.com

Reduction : The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as such reagents can also reduce the nitro group.

Regioselective Synthesis and Isomeric Considerations

The precise placement of functional groups on the aromatic ring is paramount in the synthesis of 2-(3-Hydroxy-4-nitrophenyl)acetic acid. Regioselectivity, the control of the reaction to favor one constitutional isomer over others, is a central challenge, primarily addressed during the nitration of the precursor molecule.

Differentiation from Positional Isomers (e.g., 2-(4-Hydroxy-3-nitrophenyl)acetic acid)

The synthesis of 2-(3-Hydroxy-4-nitrophenyl)acetic acid typically involves the direct nitration of 3-hydroxyphenylacetic acid. The starting material's existing substituents—a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group—are both ortho-, para-directing activators. However, the reaction conditions can be carefully controlled to favor the introduction of the nitro group (-NO₂) at the C4 position, which is para to the hydroxyl group and meta to the acetic acid side chain. A common method employs a mixture of nitric acid and sulfuric acid at low temperatures to manage the reaction's exothermicity and minimize the formation of unwanted by-products.

In contrast, the synthesis of the positional isomer, 2-(4-Hydroxy-3-nitrophenyl)acetic acid, begins with 4-hydroxyphenylacetic acid. prepchem.com In this case, nitration is directed to the C3 position, which is ortho to the powerful activating hydroxyl group. A typical procedure involves the slow addition of nitric acid to a solution of 4-hydroxyphenylacetic acid in glacial acetic acid at a controlled temperature. prepchem.com

The differentiation between these two isomers is critical and can be achieved by comparing their distinct physicochemical properties, which arise from the different substitution patterns on the phenyl ring.

Interactive Table: Comparison of Positional Isomers

| Feature | 2-(3-Hydroxy-4-nitrophenyl)acetic acid | 2-(4-Hydroxy-3-nitrophenyl)acetic acid |

| Starting Material | 3-Hydroxyphenylacetic acid | 4-Hydroxyphenylacetic acid |

| Typical Synthesis | Nitration with H₂SO₄/HNO₃ at low temp. | Nitration with HNO₃ in acetic acid. prepchem.com |

| Substitution Pattern | -OH at C3, -NO₂ at C4 | -OH at C4, -NO₂ at C3 |

| Reported Melting Point | Not specified in provided sources | 144-146 °C prepchem.com |

| Spectroscopic ID (¹H NMR) | Aromatic protons would exhibit a distinct splitting pattern (e.g., doublet, doublet of doublets) characteristic of a 1,2,4-trisubstituted ring with this specific arrangement. | Aromatic protons would show a different splitting pattern consistent with its unique 1,2,4-trisubstitution. |

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive structural confirmation. The chemical shifts and coupling constants of the aromatic protons for each isomer create a unique fingerprint, allowing for unambiguous differentiation.

Stereoselective Synthesis of Chiral Analogues (e.g., 2-Hydroxy-2-(nitrophenyl)ethanoic acid)

While 2-(3-Hydroxy-4-nitrophenyl)acetic acid itself is achiral, related analogues such as 2-hydroxy-2-(nitrophenyl)ethanoic acid (a nitrophenyl derivative of mandelic acid) possess a stereocenter at the alpha-carbon. The synthesis of a single enantiomer (stereoselective synthesis) of these chiral molecules is of significant interest.

Effective asymmetric synthesis of such compounds can be achieved by using a readily available, inexpensive chiral starting material, such as (S)-mandelic acid. researchgate.net The synthesis proceeds through intermediates where the existing chirality of the starting material directs the stereochemical outcome of subsequent reactions. Another approach involves the enantioselective synthesis from achiral precursors using chiral auxiliaries or catalysts. For instance, the Sharpless asymmetric dihydroxylation has been employed as a key step in the synthesis of related α-hydroxy acids. researchgate.net

The success of these syntheses is quantified by the enantiomeric excess (ee), which can be determined using techniques like NMR spectroscopy with a chiral shift reagent. researchgate.net

Interactive Table: Examples of Chiral Analogues

| Compound Name | IUPAC Name | CAS Number | Chirality |

| (R)-2-Hydroxy-2-(4-nitrophenyl)acetic Acid | (R)-2-hydroxy-2-(4-nitrophenyl)acetic acid | 77977-73-2 achemblock.com | R-enantiomer |

| (S)-2-Hydroxy-2-(4-nitrophenyl)acetic Acid | (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | 77977-72-1 nih.gov | S-enantiomer |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being implemented in the synthesis of pharmaceuticals and chemical intermediates to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of nitrophenylacetic acid derivatives, several green strategies can be applied:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, often in aqueous media. mdpi.com For example, enzymes like Candida antarctica Lipase B (CAL-B) are effective for the hydrolysis of ester precursors to the final carboxylic acid, providing a sustainable alternative to harsh acidic or basic hydrolysis. chemrxiv.org

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or even solvent-free conditions can significantly reduce the environmental footprint of a synthesis. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times, increase product yields, and reduce solvent volumes compared to conventional heating methods. mdpi.com

Cascade Reactions and Multicomponent Syntheses

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions. 20.210.105 These processes are highly efficient for building molecular complexity from simple starting materials in a single operation.

A notable example relevant to the synthesis of related structures is the asymmetric catalytic cascade reaction of 2-nitrophenylpyruvates. rsc.org In this process, a substrate is passed over a platinum catalyst that has been chirally modified. This initiates a sequence of three distinct steps on the catalyst surface:

Enantioselective hydrogenation of a keto group.

Reduction of the nitro group to an amine.

Final intramolecular amidation (cyclization).

This cascade efficiently produces chiral hydroxylactams, demonstrating the power of this approach to perform multiple, stereocontrolled transformations in one pot. rsc.org

Multicomponent Reactions (MCRs) are another powerful synthetic strategy where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.govmdpi.com MCRs like the Ugi or Strecker reactions are valued for their high atom economy and ability to rapidly generate libraries of complex molecules from simple building blocks. mdpi.com While a specific MCR for 2-(3-Hydroxy-4-nitrophenyl)acetic acid is not prominently documented, the principles could be applied to generate diverse libraries of phenylacetic acid derivatives by varying the input components.

Computational Chemistry and Theoretical Investigations of 2 3 Hydroxy 4 Nitrophenyl Acetic Acid

Spectroscopic Property Prediction and Correlation with Experimental Data

Predicted Vibrational Spectra

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in predicting the vibrational spectra (infrared and Raman) of 2-(3-hydroxy-4-nitrophenyl)acetic acid. These predictions are crucial for the positive identification of the compound and for understanding its structural nuances. By assigning calculated vibrational frequencies to specific atomic motions, a detailed picture of the molecule's dynamics emerges.

Key vibrational modes anticipated for this molecule include:

O-H Stretching: The hydroxyl (-OH) and carboxylic acid (-COOH) groups will exhibit characteristic stretching vibrations. The phenolic -OH stretch is typically observed in the 3550-3200 cm⁻¹ region, often broadened due to hydrogen bonding. The carboxylic acid O-H stretch is also broad and appears at a lower frequency.

N-O Stretching: The nitro group (-NO₂) displays symmetric and asymmetric stretching modes, which are strong indicators of its presence. These are typically found in the ranges of 1560-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid provides a strong, sharp absorption peak, generally in the 1760-1690 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring occur at specific frequencies, providing information about the substitution pattern.

A comparison between theoretically predicted and experimentally obtained spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for 2-(3-hydroxy-4-nitrophenyl)acetic acid can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide valuable data for interpreting experimental NMR spectra.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance:

The protons on the aromatic ring will have distinct chemical shifts due to the electron-withdrawing effects of the nitro group and the electron-donating effects of the hydroxyl group.

The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain will also have a characteristic shift.

In the ¹³C NMR spectrum, the carbonyl carbon and the aromatic carbons directly attached to the substituent groups will show significant shifts from the standard benzene (B151609) value.

Discrepancies between theoretical and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

Investigation of Non-Linear Optical (NLO) Properties

Molecules like 2-(3-hydroxy-4-nitrophenyl)acetic acid, which feature both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups attached to a π-conjugated system (the phenyl ring), are excellent candidates for non-linear optical (NLO) materials. mdpi.comnih.gov These materials have applications in technologies like optical switching and frequency conversion. researchgate.netsemanticscholar.org The intramolecular charge transfer from the donor to the acceptor group is a key factor governing NLO response. researchgate.net

Hyperpolarizability Calculations

The NLO properties of a molecule are quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods can be used to calculate the components of the hyperpolarizability tensor. High values of β indicate a strong NLO response. For 2-(3-hydroxy-4-nitrophenyl)acetic acid, the presence of the push-pull system is expected to result in a significant β value, suggesting its potential as an NLO material. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of 2-(3-hydroxy-4-nitrophenyl)acetic acid and its interactions with solvent molecules. nih.govnih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule, including the orientation of the carboxylic acid side chain relative to the phenyl ring. These simulations are crucial for understanding the molecule's behavior in different environments, such as in solution or within a biological system. chemrxiv.org Enhanced sampling methods can be utilized to overcome energy barriers and explore a wider range of conformations. aiche.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a class of compounds including 2-(3-hydroxy-4-nitrophenyl)acetic acid, QSAR studies can be used to predict their activity based on calculated molecular descriptors. nih.govresearchgate.net These descriptors can include electronic properties (like dipole moment and orbital energies), steric properties, and lipophilicity. By developing a robust QSAR model, it becomes possible to design new derivatives with potentially enhanced activity. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. mdpi.com For 2-(3-hydroxy-4-nitrophenyl)acetic acid, NBO analysis can quantify the intramolecular charge transfer from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing nitro group. This analysis provides a detailed picture of the electronic delocalization and the stability arising from these interactions, which are fundamental to understanding the molecule's reactivity and its NLO properties. mdpi.com

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 3 Hydroxy 4 Nitrophenyl Acetic Acid

Systematic Modification of the Phenyl Ring Substituents

The substituents on the phenyl ring, namely the hydroxyl (-OH) and nitro (-NO₂) groups, are critical determinants of the molecule's electronic properties, reactivity, and interaction with biological targets.

Impact of Nitro Group Position and Number

The position and number of nitro groups on the phenyl ring significantly influence the biological and chemical properties of phenylacetic acid derivatives. The nitro group is a strong electron-withdrawing group, and its location can affect the molecule's acidity, reactivity, and potential for specific biological interactions. doubtnut.com

Research into various nitroaromatic compounds has shown that the position of the nitro group is a critical factor in their biological effects, such as mutagenicity and anti-inflammatory activity. digitellinc.commdpi.com For instance, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have indicated that the mutagenic potency can differ significantly between positional isomers. digitellinc.comnih.gov In some cases, dinitro derivatives exhibit more potent activity than their mononitro counterparts. digitellinc.com The enhanced activity is often attributed not just to the reductive properties of the nitro group but also to the spatial arrangement which affects how the molecule interacts with biological targets like DNA or specific enzymes. digitellinc.com

Table 1: Impact of Nitro Group Position on the Activity of Aromatic Compounds

| Compound/Class | Nitro Group Position(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Nitrobenzo[a]pyrenes | 3-nitro vs. 1-nitro | The 3-nitro isomer exhibits much stronger mutagenic activity. | digitellinc.com |

| Dinitrobenzo[a]pyrenes | 3,6-dinitro vs. 1,6-dinitro | The 3,6-dinitro isomer is a more potent mutagen. | digitellinc.comnih.gov |

| Nitropyrrole Derivatives | C2 and C4 positions | Enhanced antibacterial activity. | nih.gov |

| Haloarenes | Ortho/Para to halogen | Increases reactivity towards nucleophilic substitution. | doubtnut.com |

| Chalcones | Ortho in both rings | High anti-inflammatory activity. | mdpi.com |

| Chalcones | Para in B ring | High vasorelaxant activity. | mdpi.com |

| 4-hydroxyphenylacetic acid | 3-nitro position | Enhances ice-nucleation activity in Xanthomonas campestris. | nih.govsigmaaldrich.comebi.ac.uk |

Influence of Hydroxyl Group Position

The position of the hydroxyl group on the phenyl ring is another crucial factor that governs the molecule's physicochemical properties and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its placement affects intramolecular hydrogen bonding, polarity, and interactions with receptor sites. kagawa-u.ac.jpnih.gov

Studies on various classes of compounds have consistently shown that the location of the hydroxyl group can dramatically alter biological function. For example, in flavonoids, the number and position of hydroxyl groups on the aromatic rings are pivotal for their α-glucosidase inhibitory activity. nih.gov The specific placement allows for the formation of key hydrogen bonds with amino acid residues in the enzyme's active site, such as Asp214 and Gln350. nih.gov

Similarly, for aplysiatoxin (B1259571) analogs, the introduction of a phenolic hydroxyl group at the meta-position was found to increase antiproliferative activity and binding affinity to protein kinase C (PKC). kagawa-u.ac.jp Molecular dynamics simulations suggested that this hydroxyl group could form a hydrogen bond with either a phospholipid in the cell membrane or directly with the PKC enzyme, thereby enhancing binding. kagawa-u.ac.jp The influence of the hydroxyl position is also evident in simpler systems; studies on butanol isomers have shown that the position of the -OH group (primary, secondary, or tertiary) affects the magnitude of interactions with ionic liquids. nih.gov In the case of 2-(3-Hydroxy-4-nitrophenyl)acetic acid, the meta position of the hydroxyl group relative to the acetic acid moiety is a key feature of its structure. Shifting this group to a different position, such as in the isomer 4-Hydroxy-3-nitrophenylacetic acid, would significantly alter its interaction profile with biological targets.

Table 2: Influence of Hydroxyl Group Position on Molecular Properties and Activity

| Compound Class | Hydroxyl Group Position | Observed Effect | Reference(s) |

|---|---|---|---|

| Flavonoid Derivatives | B ring | Can form intermolecular hydrogen bonds with amino acids (e.g., Asp214, Gln350) in α-glucosidase, influencing inhibitory activity. | nih.gov |

| Aplysiatoxin Analog | Meta-position | Increased antiproliferative activity and PKC-binding ability. | kagawa-u.ac.jp |

| Butanol Isomers | Primary, Secondary, or Tertiary | Influences the magnitude of interactions with tetraalkylammonium hydroxide (B78521) ionic liquids. | nih.gov |

| Hydroxypalmitic Acids | Near COOH-group vs. Mid-chain | Affects monolayer characteristics and long-range orientational order. | researchgate.net |

Effects of Halogenation (e.g., Iodination) on Activity and Immunogenicity

The introduction of halogen atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. In the case of analogues of 2-(3-hydroxy-4-nitrophenyl)acetic acid, halogenation has been particularly important in the field of immunology.

A key example is the compound 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), a well-known hapten used extensively in immunological research. nih.govnih.gov In NIP, the phenyl ring is substituted with an iodine atom in addition to the hydroxyl and nitro groups. This iodinated analogue, when conjugated to a carrier protein like ovalbumin, serves as a potent immunogen to elicit a specific antibody response. nih.gov Serological studies have shown that the iodine atom contributes significantly to the binding affinity of antibodies to the NIP hapten. nih.gov This demonstrates that halogenation can create critical contact points within a binding site, thereby influencing molecular recognition and immunogenicity.

Beyond iodination, other halogens like fluorine and bromine have also been incorporated into related structures. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular activity. mdpi.com The introduction of fluorine, a highly electronegative atom, can alter the electronic properties of the ring and influence membrane permeability and metabolic stability. Similarly, bromo-substituted analogues, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, have been studied, where the strongly electron-withdrawing bromine atom affects the molecular geometry and electronic character of the compound.

Table 3: Effects of Halogenation on Phenylacetic Acid Analogues and Related Compounds

| Compound | Halogen and Position | Application/Effect | Reference(s) |

|---|---|---|---|

| 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) | Iodine at position 3, Nitro at position 5 | Used as a hapten; the iodine atom significantly contributes to antibody binding and immunogenicity. | nih.govnih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Fluorine at position 3 | Investigated as potential antitubercular agents. | mdpi.com |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromine at position 3 | The electron-withdrawing bromine atom alters the molecular structure. |

Alkoxy and Other Substitutions

Replacing the phenolic hydroxyl group with an alkoxy group, such as a methoxy (B1213986) (-OCH₃) group, is a common modification in SAR studies. This change eliminates the hydrogen-bonding donor capability of the hydroxyl group and increases the lipophilicity of the molecule.

The analogue 2-(3-Methoxy-4-nitrophenyl)acetic acid is a direct example of this modification. Compared to the parent hydroxyl compound, the methoxy derivative is less polar and has reduced solubility in aqueous media. While the hydroxyl group can be deprotonated, the methoxy group is chemically more inert. This substitution can be used to probe the importance of the hydroxyl group's hydrogen-bonding ability for biological activity. If the activity is retained or enhanced, it may suggest that the group's role is primarily steric or related to its electron-donating character rather than as a hydrogen bond donor. The synthesis of various hydroxy-substituted-4-alkoxyphenylacetic acids, such as 3-hydroxy-4-methoxyphenylacetic acid, has been developed, highlighting the interest in these structures as intermediates for more complex molecules. google.com

Alterations of the Acetic Acid Side Chain

The acetic acid side chain (-CH₂COOH) is a defining feature of 2-(3-hydroxy-4-nitrophenyl)acetic acid, providing a center of acidity. Modifications to this chain, including its length and branching, can have a profound impact on the molecule's activity.

Chain Length and Branching Modifications

SAR studies of arylalkanoic acids have established general principles regarding the acetic acid side chain. The distance between the acidic center (the carboxyl group) and the aromatic ring is often critical for activity. pharmacy180.com

Chain Length: Increasing the length of the side chain, for instance, by changing from an acetic acid to a propanoic acid moiety, generally leads to a decrease in anti-inflammatory activity in many non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com An example of a longer-chain analogue is 3-(4-Hydroxy-3-nitrophenyl)propanoic acid. While a longer chain might increase conformational flexibility and potentially improve membrane permeability, it can also disrupt the optimal spatial relationship between the acidic group and the aromatic ring required for binding to a target enzyme or receptor.

Branching: The introduction of a methyl group on the α-carbon of the acetic acid side chain (the carbon atom adjacent to the aromatic ring) is a well-known strategy that often enhances the anti-inflammatory activity of arylalkanoic acids. pharmacy180.com This class of compounds is known as arylpropionic acids, which includes widely used drugs. This α-methylation can influence the compound's conformation and may also affect its metabolism.

Esterification: Another common modification is the esterification of the carboxylic acid group, for example, to form an ethyl ester like Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. This modification neutralizes the acidic center and increases the compound's lipophilicity. Such derivatives are often used as prodrugs, which are converted back to the active carboxylic acid form in the body. The ester form may be more suitable for certain synthetic procedures or for improving formulation and delivery characteristics.

Table 4: Effects of Acetic Acid Side Chain Modifications

| Modification | Example Compound/Class | Observed Effect | Reference(s) |

|---|---|---|---|

| Increased Chain Length | 3-(4-Hydroxy-3-nitrophenyl)propanoic acid | May improve membrane permeability but can reduce crystallinity and potentially decrease activity by altering spatial arrangement. | pharmacy180.com |

| α-Methylation | Arylpropionic acids | Generally enhances anti-inflammatory activity. | pharmacy180.com |

| Esterification | Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | Reduces acidity and increases lipophilicity; can be used as a prodrug or synthetic intermediate. |

Ester and Amide Derivatives (e.g., 3-Hydroxy-4-nitrophenyl acetate)

The carboxylic acid and phenolic hydroxyl moieties of 2-(3-Hydroxy-4-nitrophenyl)acetic acid are primary targets for creating ester and amide derivatives. These modifications significantly alter the compound's properties.

Ester Derivatives: Esterification of the carboxylic acid group is a common strategy to increase lipophilicity and modify the compound's solubility profile. For instance, the conversion of the parent acid to its ethyl ester, Ethyl 2-(3-Hydroxy-4-nitrophenyl)acetate, reduces acidity and enhances its suitability for certain organic synthesis applications or as a component in drug delivery systems. Esters are prevalent in nature as flavor and fragrance compounds and are considered key derivatives of carboxylic acids. pressbooks.pub The synthesis of related compounds like p-nitrophenyl acetate (B1210297) can be achieved through the acetylization of sodium p-nitrophenolate. researchgate.net

Amide Derivatives: Amides are another major class of carboxylic acid derivatives, formed by replacing the hydroxyl of the carboxyl group with a nitrogen-containing group. pressbooks.pub The synthesis of amide derivatives from phenylacetic acid precursors is a well-established method in medicinal chemistry. researchgate.net These derivatives can exhibit distinct biological activities compared to the parent carboxylic acid. The C-N bond in amides often has some double-bond character, which can restrict rotation and lock the conformation of the molecule, potentially influencing its interaction with biological targets. pressbooks.pub

Table 1: Comparison of 2-(3-Hydroxy-4-nitrophenyl)acetic Acid and its Ethyl Ester Derivative

| Compound | Key Difference | Impact of Derivatization | Reference |

|---|---|---|---|

| 2-(3-Hydroxy-4-nitrophenyl)acetic acid | Parent compound with a free carboxylic acid group. | Higher polarity and acidity. | |

| Ethyl 2-(3-Hydroxy-4-nitrophenyl)acetate | The carboxylic acid is esterified with an ethyl group. | Reduced acidity and increased lipophilicity, making it more suitable for certain organic synthesis or drug delivery applications. |

Heterocyclic Ring Incorporations into the Core Structure

The incorporation of the 2-(3-Hydroxy-4-nitrophenyl)acetic acid scaffold into heterocyclic ring systems is a sophisticated strategy to generate novel chemical entities with diverse properties. Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are fundamental in medicinal chemistry. nih.gov

Derivatives of nitrophenylacetic acids are valuable precursors for the synthesis of heterocycles. wikipedia.org For example, the reduction of the nitro group can lead to an aniline (B41778) derivative, which can then undergo intramolecular cyclization to form lactams. wikipedia.org This approach is useful in creating biologically active molecules. wikipedia.org

A notable example involves the synthesis of novel 5,6,7,8-tetrahydroisoquinolines that bear a nitrophenyl moiety. In one study, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones were reacted with cyanothioacetamide to produce complex tetrahydroisoquinoline-3(2H)-thiones. nih.gov These intermediates were further derivatized to yield a series of substituted thio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles and related thieno[2,3-c]isoquinolines. nih.gov This research demonstrates how the nitrophenyl group, a key feature of the parent compound, can be successfully integrated into complex heterocyclic frameworks, leading to compounds with potential antioxidant and anticancer activities. nih.gov

Table 2: Examples of Synthesized Heterocyclic Compounds Incorporating a Nitrophenyl Moiety

| Compound Class | Synthetic Precursors | Resulting Heterocycle | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline-3(2H)-thiones | Nitrophenyl-substituted cyclohexanones and cyanothioacetamide. | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. | nih.gov |

| Thieno[2,3-c]isoquinolines | Cyclization of (tetrahydroisoquinolin-3-ylthio)acetamides. | 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. | nih.gov |

Prodrug Design and Conjugation Strategies

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. nih.govresearchgate.net This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net The structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid, with its free carboxylic acid and hydroxyl groups, is well-suited for prodrug design. nih.gov

The most common approach involves masking these functional groups. nih.gov

Ester Prodrugs: The carboxylic acid or the phenolic hydroxyl group can be converted into an ester. These ester prodrugs are often more lipophilic than the parent acid, which can enhance absorption. In the body, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active 2-(3-Hydroxy-4-nitrophenyl)acetic acid. researchgate.net For example, amino acid esters can be used to improve pharmacokinetic profiles, potentially increasing oral bioavailability and slowing the release of the parent drug. nih.gov

Amide Prodrugs: The carboxylic acid can be conjugated with an amino acid or another amine-containing molecule to form an amide. This can improve water solubility or target specific transporters.

Phosphate (B84403) Esters: The phenolic hydroxyl group could be converted into a phosphate ester to dramatically increase water solubility for potential parenteral formulations.

The goal of these strategies is to improve the physicochemical and pharmacokinetic properties of the parent compound, protecting it from rapid metabolism and enhancing its delivery to the target site. nih.govresearchgate.net

Design and Synthesis of Chemical Probes Based on the Scaffold

Chemical probes are essential tools for studying the biological mechanisms of action of compounds. They are designed by attaching a reporter group (e.g., a fluorescent tag, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope) to the core scaffold of the molecule of interest. nih.gov

The functional groups on 2-(3-Hydroxy-4-nitrophenyl)acetic acid provide convenient handles for the synthesis of such probes.

The carboxylic acid can be coupled to an amine-containing reporter group via an amide linkage.

The phenolic hydroxyl group can be used to form an ether or ester linkage with a suitable reporter moiety.

The design of a chemical probe requires that the modification does not significantly alter the compound's biological activity or its interaction with its target. nih.gov For instance, a small molecular probe template of 20(S)-protopanaxadiol was designed by introducing a hydroxyl group at a site that was not critical for its pharmacological activity, allowing for the attachment of functional and reporter groups. nih.gov A similar strategy could be applied to 2-(3-Hydroxy-4-nitrophenyl)acetic acid. By creating fluorescently labeled or biotinylated versions of the compound, researchers could visualize its cellular localization, identify its protein binding partners, and elucidate its molecular pathways. nih.gov

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies

While established methods for synthesizing nitrophenylacetic acids exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. One common approach involves the direct nitration of a precursor like 3-hydroxyphenylacetic acid. nsf.gov However, controlling regioselectivity and minimizing by-products remains a key challenge.

Future methodologies may focus on:

Improved Catalysis: Employing novel catalysts to enhance the efficiency and selectivity of nitration or other key steps, potentially reducing the need for harsh reagents like concentrated nitric and sulfuric acids.

Flow Chemistry: Utilizing continuous flow reactors for nitration and other reactions can offer better control over reaction parameters (temperature, mixing), improve safety, and allow for easier scalability.

Alternative Building Blocks: Research into alternative starting materials and synthetic pathways, such as those starting from 4-substituted halobenzenes or employing nitrile hydrolysis, could provide more flexible and efficient routes to a wider range of derivatives. nih.govresearchgate.net For instance, the hydrolysis of a corresponding p-nitrobenzyl cyanide precursor is a known method for related compounds. researchgate.net

A patent for an improved synthesis of 2-nitro-4-substituted phenylacetic acid highlights a multi-step process that starts with a substituted halobenzene, proceeds through nitration and substitution, and finishes with hydrolysis to yield the final acid. nih.gov Such multi-step syntheses, while complex, offer the flexibility to introduce a variety of substituents, paving the way for creating a library of derivatives for further study. acs.org

Advanced Characterization Techniques for Complex Biological Systems

Understanding how 2-(3-Hydroxy-4-nitrophenyl)acetic acid interacts with biological systems is crucial for unlocking its therapeutic potential. While its exact molecular targets are still under investigation, it is thought to modulate enzymes and signaling pathways involved in inflammation. nsf.gov Future research will depend on advanced characterization techniques to map these interactions with greater precision.

Key techniques that will drive future research include:

Photoaffinity Labeling: Designing probes based on the compound's structure that can be used to covalently bind to their biological targets upon photoactivation. Subsequent proteomic analysis can then identify these previously unknown binding partners. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): For stable compound-protein complexes, Cryo-EM can provide high-resolution structural information, revealing the precise binding mode and conformational changes induced by the compound.

FACS-Assisted Cell-Specific Profiling: Fluorescence-Activated Cell Sorting (FACS) can isolate specific cell populations that have been treated with the compound. Subsequent transcriptomic or proteomic analysis of these cells can reveal cell-type-specific responses and pathways affected by the compound. ambeed.com

Kinetic and Mechanistic Assays: Detailed kinetic studies of target enzymes can elucidate the compound's mechanism of inhibition or activation, providing critical information for rational drug design. nih.gov

These advanced methods will move research beyond general observations of anti-inflammatory activity to a precise, molecular-level understanding of the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to significantly impact the future development of derivatives of 2-(3-Hydroxy-4-nitrophenyl)acetic acid. sigmaaldrich.comchemicalbook.com These computational tools can analyze vast datasets to predict biological activity, optimize chemical structures, and identify novel drug targets. sigmaaldrich.comresearchgate.netnih.gov

Future applications of AI/ML in this area include:

De Novo Drug Design: Using generative AI models, such as variational autoencoders, to design entirely new molecules based on the core scaffold of 2-(3-Hydroxy-4-nitrophenyl)acetic acid, optimized for high potency and low toxicity. sigmaaldrich.comchemicalbook.com

High-Throughput Virtual Screening: Employing ML models to screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific biological target, thus prioritizing experimental efforts. sigmaaldrich.com

ADMET Prediction: Training deep learning networks to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, reducing the likelihood of late-stage failures in drug development. mdpi.com

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle relationships between a compound's structure and its biological activity from existing experimental data, guiding the synthesis of more effective analogs. researchgate.netnih.gov

Table 1: Applications of AI/ML in Compound Development

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Target Identification | Deep Learning, Network Analysis | Analyze genomic, proteomic, and metabolomic data to identify and validate novel biological targets. | mdpi.com |

| Hit Identification | Virtual Screening, Neural Networks | Screen large compound libraries to identify initial 'hit' compounds with desired activity. | sigmaaldrich.com |

| Lead Optimization | Generative Models, Predictive Analytics | Modify existing compounds to improve efficacy, selectivity, and pharmacokinetic properties. | mdpi.com |

| De Novo Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Generate novel chemical structures with desired properties from scratch. | sigmaaldrich.comchemicalbook.com |

| Pharmacokinetics | Predictive Modeling | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | mdpi.com |

Exploration of Undiscovered Biological Targets and Pathways

While initial research points towards anti-inflammatory effects, the full spectrum of biological targets for 2-(3-Hydroxy-4-nitrophenyl)acetic acid remains largely unexplored. nsf.gov The nitroaromatic moiety is particularly interesting, as it can be bioreduced within cells to form reactive intermediates that may interact with unique targets. nsf.gov

Future research will likely focus on:

Anti-cancer Applications: Derivatives of nitrophenylacetic acids are used as precursors for heterocycles that can act as enzyme inhibitors and anticancer agents. sigmaaldrich.com Exploring the potential of 2-(3-Hydroxy-4-nitrophenyl)acetic acid and its derivatives to inhibit cancer-related enzymes like histone deacetylases (HDACs) or protein kinases is a promising avenue. patsnap.com

Neurobiology: The reduced (amino) form of the compound, 2-(3-Hydroxy-4-aminophenyl)acetic acid, is an o-aminophenol derivative. Such compounds are being investigated as potential markers in the study of neuromelanin and neurodegenerative diseases like Parkinson's, suggesting a novel research trajectory.

Microbiology: A study found that the related isomer, 4-hydroxy-3-nitrophenylacetic acid, enhanced the transcription of the ice nucleation-active gene in the bacterium Xanthomonas campestris. This indicates that the compound class may have specific and potentially useful interactions with microbial pathways, warranting further investigation into its antimicrobial or microbe-modulating properties.

Applications in Materials Science and Nano-chemistry

The unique chemical structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid makes it a candidate for applications beyond biology, particularly in materials science and nano-chemistry. The carboxylic acid can anchor the molecule to surfaces, while the nitro and hydroxyl groups offer sites for further chemical modification or specific interactions.

Promising future applications include:

Metal-Organic Frameworks (MOFs): Carboxylic acids and nitro-functionalized ligands are used to construct MOFs. researchgate.net A derivative of nitrophenylacetic acid has been used as a light-sensitive "photocapping" group to seal guest molecules (like dyes or drugs) inside a MOF. The nitro group allows the capping molecule to be cleaved by photolysis, enabling the controlled, on-demand release of the guest molecules. nsf.gov This points to a potential application for 2-(3-Hydroxy-4-nitrophenyl)acetic acid in creating advanced, stimuli-responsive drug delivery systems or sensors.

Nanoparticle Functionalization: Carboxylic acids are widely used to coat and stabilize nanoparticles for biomedical use. A related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is used to create stable, biocompatible coatings on magnetic iron oxide nanoparticles. The structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid could similarly be used to functionalize nanoparticle surfaces, with the nitro group offering a handle for further conjugation or for creating a bioreductive-responsive material.

Smart Polymers: Carboxylic acids are key components in smart materials, such as self-healing polymers and stimuli-responsive hydrogels. The functional groups on 2-(3-Hydroxy-4-nitrophenyl)acetic acid could be incorporated into polymer chains to impart pH- or light-responsive properties.

Multi-functional Compound Design Principles

The structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid is a textbook example of a multi-functional molecule, where each component can play a distinct role. Future drug and material design will increasingly leverage this inherent multifunctionality. The design principles involve viewing the different parts of the molecule as modules that can be tuned for a specific purpose.

Key design principles include:

Scaffold and Linker: The phenylacetic acid core acts as a rigid scaffold and a linker. Its length and rigidity can be modified to correctly position the other functional groups for optimal interaction with a biological target or material surface.

Bio-activatable Group: The nitro group can act as a "pro-drug" moiety. In low-oxygen environments, such as those found in solid tumors or certain bacterial infections, the nitro group can be selectively reduced to a reactive nitroso or amino group, triggering a therapeutic effect only at the target site. nsf.gov

Directing and Binding Groups: The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, anchoring the molecule to a specific site on a protein or a metal on a nanoparticle surface. nsf.gov Their positions on the phenyl ring direct the molecule's orientation within a binding pocket or on a material.

Synthetic Handles: Each functional group can also serve as a "handle" for further chemical synthesis. The carboxylic acid can be converted to an ester or amide, the hydroxyl group can be etherified, and the nitro group can be reduced to an amine, which can then be used to build complex heterocyclic systems. sigmaaldrich.com

By applying these principles, researchers can rationally design new molecules based on the 2-(3-Hydroxy-4-nitrophenyl)acetic acid template, creating highly specific and effective compounds for a range of applications.

Q & A

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.